REACTION_CXSMILES
|
F[C:2]1([O:9][C:10]#[C:11][CH3:12])[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][CH2:3]1.[F:13]C1C=C(O)C=C(F)C=1>>[F:8][C:6]1[CH:7]=[C:2]([O:9][CH2:10][C:11]#[CH:12])[CH:3]=[C:4]([F:13])[CH:5]=1
|
Name
|
2,4-difluoro-2-propynyloxybenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(CC=CC(=C1)F)OC#CC
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=CC(=C1)OCC#C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |